2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide
Description
2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with an isopropylamino group and a 1H-pyrazole ring. The amide group enables hydrogen bonding, while the isopropylamino substituent introduces steric bulk, which may influence molecular interactions. Though commercially discontinued (as per ), its structural features suggest applications in materials science or medicinal chemistry, akin to related pyrazole-propanamide derivatives .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-7(2)12-8(9(10)14)6-13-5-3-4-11-13/h3-5,7-8,12H,6H2,1-2H3,(H2,10,14) |
InChI Key |
HXCMKXJHKIFGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with an appropriate isopropylamine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as Rhodium (III), which facilitates the C-H functionalization of the pyrazole ring . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Functional Insights
- Hydrogen Bonding: The amide group in this compound facilitates N–H⋯O/N interactions, similar to ’s compound. However, the isopropylamino group may disrupt packing efficiency due to steric effects .
- Coordination Chemistry : Pyrazole-containing analogs like 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide exhibit robust metal-binding capabilities, suggesting the target compound could serve as a ligand if modified .
- Thermal Stability : Derivatives with aromatic substituents (e.g., methoxyphenyl) may exhibit higher melting points (e.g., 88°C for Compound 4 in ) compared to aliphatic analogs.
Biological Activity
2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 172.20 g/mol
- IUPAC Name : 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanamide
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives for their effectiveness against bacterial strains and found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 62.5 | Antibacterial |
| Compound A | 31.25 | Antifungal |
| Compound B | 125 | Antiviral |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases . The percentage inhibition of antioxidant activity at various concentrations is summarized below:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 3 | 41.81 ± 0.67 |
| 15 | 43.03 ± 0.09 |
| 31 | 45.63 ± 0.23 |
| 62.5 | 46.20 ± 0.19 |
| 250 | 46.51 ± 0.45 |
Anticancer Activity
The compound has shown promise in anticancer research as well. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression.
- Receptor Modulation : The compound could influence receptor signaling pathways that are critical in cancer and inflammatory processes.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the target compound, which were tested for antimicrobial and antioxidant activities. The results highlighted significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
